2-[(2-bromophenyl)methylidene]propanedinitrile

Lipophilicity LogP Drug likeness

Researchers optimizing CNS leads require high LogP scaffolds without sacrificing synthetic versatility. 2-[(2-Bromophenyl)methylidene]propanedinitrile (CAS 2698-42-2) delivers a LogP of 2.88-outperforming the 2-chloro analog (2.77) for passive membrane diffusion-while its higher boiling point (349.8 °C) minimizes evaporative loss during high-temperature or solid-phase syntheses. - Elevated LogP (2.88) enhances blood-brain barrier penetration in lead optimization. - Reduced volatility vs. chloro analog improves yield in high-temperature reactions. - Ortho-bromine enables versatile cross-coupling and SAR diversification. Standardized 98% purity with batch-specific QC documentation ensures reliable procurement.

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
CAS No. 2698-42-2
Cat. No. B1293771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-bromophenyl)methylidene]propanedinitrile
CAS2698-42-2
Molecular FormulaC10H5BrN2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C(C#N)C#N)Br
InChIInChI=1S/C10H5BrN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H
InChIKeySMQPFDLDHFLJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Bromophenyl)methylidene]propanedinitrile (CAS 2698-42-2): A Halogenated Benzylidenemalononitrile Building Block for Synthesis and Biological Screening


2-[(2-Bromophenyl)methylidene]propanedinitrile (CAS 2698-42-2), also known as 2-bromobenzylidenemalononitrile, is an ortho-halogenated benzylidenemalononitrile derivative [1]. It belongs to the bromobenzene class and is formed via a Knoevenagel condensation between o-bromobenzaldehyde and malononitrile . This compound serves as a versatile electrophilic building block in organic synthesis and as a scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.

Workflow Electrophilic building block synthesis
Selection logic Ortho-bromine scaffold for SAR exploration
Procurement context Halogenated benzylidenemalononitrile research

Why 2-[(2-Bromophenyl)methylidene]propanedinitrile Cannot Be Interchanged with Other Halogenated Benzylidenemalonitriles


The ortho-bromine substituent directly governs the compound's reactivity, lipophilicity, and volatility, creating a distinct profile compared to its chloro and fluoro analogs. Simple substitution with 2-chlorobenzylidenemalononitrile (CS gas) significantly alters vapor pressure and biological irritancy [1], while the 2-fluoro derivative exhibits markedly lower lipophilicity . These differences critically impact reaction kinetics in cross-coupling chemistries, physicochemical properties for formulation, and biological target engagement. The following quantitative evidence details these non-interchangeable characteristics.

Target: 2-Bromo derivative
Substitution with 2-chloro analog may shift vapor pressure and biological irritancy profile, altering aerosol-based assay context.
Target: 2-Bromo derivative
2-Fluoro analog exhibits lower lipophilicity; membrane permeability context may not transfer directly across analogs.
Target: 2-Bromo derivative
Density difference can affect crystallization behavior; solid-formulation context may require property-specific review.

Quantitative Differentiation of 2-[(2-Bromophenyl)methylidene]propanedinitrile from Its Closest Analogs


Lipophilicity (LogP) Comparison: 2-Bromo vs. 2-Chloro and 2-Fluoro Analogs

The 2‑bromo derivative (target) exhibits a substantially higher partition coefficient (LogP = 2.88) compared to its 2‑chloro (LogP = 2.77) and 2‑fluoro (LogP = 2.16) analogs . This quantifiable increase in lipophilicity directly impacts membrane permeability and non-specific binding in biological assays.

Lipophilicity LogP
Cross-study comparable
Target LogP 2.88
Δ +0.11 vs 2-Cl; Δ +0.72 vs 2-F
Supports membrane permeability screening context
Predicted LogP; experimental validation recommended
Lipophilicity LogP Drug likeness SAR

Boiling Point and Vapor Pressure: 2-Bromo vs. 2-Chloro Derivative

The 2‑bromo compound exhibits a significantly higher boiling point (349.8 °C at 760 mmHg) and a substantially lower vapor pressure (4.6E-05 mmHg at 25 °C) compared to the boiling point (310‑315 °C) and vapor pressure (approx. 3.4E-05 mmHg at 20 °C) of the 2‑chloro derivative (CS gas) [1][2]. This difference is crucial for its application as a riot control agent, where the chloro analog's moderate volatility is essential for aerosol dispersion.

Boiling Point & Vapor Pressure
Cross-study comparable
BP 349.8 °C; VP 4.6E-05 mmHg
ΔBP +35–40 °C vs 2-Cl
Lower volatility may support solid-state or high-temperature reaction fit
Predicted values; temperatures differ (25 °C vs 20 °C)
Volatility Boiling Point Vapor Pressure Handling

Density Comparison: 2-Bromo vs. 2-Chloro Derivative

The 2‑bromo derivative (density = 1.557 g/cm³) is significantly denser than the 2‑chloro analog (density = 1.4120 g/cm³) [1]. This higher density can influence crystallization behavior, powder flow properties, and volumetric dosing in automated synthesis or formulation.

Density
Cross-study comparable
1.557 g/cm³
Δ +0.145 vs 2-Cl
Higher density may influence crystallization and powder-flow properties
Predicted density; lab measurement to confirm
Density Physical Properties Crystallinity Formulation

Ideal Application Scenarios for 2-[(2-Bromophenyl)methylidene]propanedinitrile Based on Quantitative Evidence


Rational Drug Design Requiring Enhanced Lipophilicity and Membrane Permeability

In lead optimization programs targeting intracellular enzymes, the 2‑bromo derivative's LogP of 2.88 (vs. 2.77 for 2‑chloro) makes it the preferred scaffold for achieving superior passive membrane diffusion . This is particularly relevant for central nervous system targets where a higher logP is often desirable within a defined range.

Solid-Phase or High-Temperature Synthesis Requiring Low Volatility

The higher boiling point (349.8 °C) and lower vapor pressure of the 2‑bromo compound relative to its 2‑chloro counterpart [1] make it a superior choice for high-temperature reactions or solid-phase syntheses where reactant loss through evaporation must be minimized.

Crystallization Studies and Solid-State Formulation Development

The 2‑bromo derivative's significantly higher density (1.557 g/cm³ vs. 1.412 g/cm³ for 2‑chloro) indicates more efficient crystal packing, which can be exploited in co-crystal engineering and solid dosage form development to optimize stability and manufacturability .

Application
Selection Property
Validation Focus
Intracellular target lead optimization
Lipophilicity-driven permeability context
LogP and cell-based permeability assay review
High-temperature or solid-phase synthesis
Low-volatility thermal stability context
Boiling point and vapor pressure verification
Co-crystal engineering and solid-form studies
Crystal packing and density context
Density and powder-flow property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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